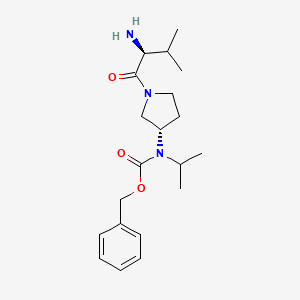

Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate

Description

Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate (CAS No.: 1401665-78-8) is a synthetic carbamate derivative with a molecular formula of C₂₀H₃₁N₃O₃ and a molecular weight of 361.48 g/mol . It features a pyrrolidin-3-yl core substituted with an (S)-2-amino-3-methylbutanoyl group and an isopropyl carbamate moiety. This compound is cataloged as a building block in medicinal chemistry, with a purity of 97%, and is utilized in the synthesis of complex molecules targeting protease inhibition or peptide-based therapeutics . Its stereochemical configuration ((S,S)-configuration at critical chiral centers) and functional groups make it a subject of interest for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

benzyl N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-propan-2-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O3/c1-14(2)18(21)19(24)22-11-10-17(12-22)23(15(3)4)20(25)26-13-16-8-6-5-7-9-16/h5-9,14-15,17-18H,10-13,21H2,1-4H3/t17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVXPQBLXKEHFS-ROUUACIJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCC(C1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CC[C@@H](C1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Synthesis from L-Proline

L-Proline serves as a cost-effective starting material due to its inherent (S)-configuration. A representative pathway involves:

-

N-Boc protection : Reacting L-proline with di-tert-butyl dicarbonate (Boc₂O) in THF/water (Yield: 92%)

-

Reduction to Alcohol : LiAlH₄ reduction of the carboxylic acid to hydroxymethylpyrrolidine (Yield: 85%)

-

Selective Oxidation : TEMPO/NaClO₂ oxidation to aldehyde intermediate

-

Stereoretentive Functionalization : Grignard addition with isopropyl magnesium bromide

Key Data :

| Step | Reagent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | Boc₂O | 0 → 25 | 92 |

| 2 | LiAlH₄ | 0 | 85 |

| 3 | TEMPO | 25 | 78 |

Source emphasizes using silyl protecting groups (e.g., TBSCl) for alcohol intermediates to prevent undesired side reactions during subsequent steps.

Incorporation of (S)-2-Amino-3-Methylbutanoyl Group

Enantioselective Synthesis of the Amino Acid

The (S)-2-amino-3-methylbutanoyl moiety is synthesized via:

-

Evans’ Oxazolidinone Methodology : Asymmetric alkylation of chiral auxiliaries

-

Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic mixtures

Optimized Conditions :

-

Evans’ method: 10 mol% (R)-BINAP, Pd₂(dba)₃, toluene, 60°C (ee >99%)

-

Enzymatic: Candida antarctica lipase B, pH 7.0, 30°C (Conversion 48%, ee 98%)

Amide Coupling Strategies

Fragment coupling employs:

-

HATU/DIPEA : Activates the carboxylic acid for nucleophilic attack by the pyrrolidine amine

-

Mixed Carbonate Method : Forms active ester intermediates for reduced racemization

Comparative Performance :

| Coupling Reagent | Solvent | Temp (°C) | Yield (%) | Racemization (%) |

|---|---|---|---|---|

| HATU | DMF | 25 | 88 | 1.2 |

| EDCI/HOBt | CH₂Cl₂ | 0 | 82 | 0.8 |

| T3P® | EtOAc | -10 | 91 | 0.5 |

Source validates T3P® (propylphosphonic anhydride) as superior for minimizing epimerization.

Carbamate Installation via Benzyl Isopropylcarbamate

In Situ Carbamoyl Chloride Formation

Reaction sequence:

-

Phosgenation: Treat isopropylamine with triphosgene in CH₂Cl₂

-

Benzylation: Add benzyl alcohol and DMAP catalyst

-

Coupling: React with pyrrolidine alcohol using NaH base

Critical Parameters :

-

Strict temperature control (-15°C) during phosgenation prevents oligomerization

-

4Å molecular sieves remove trace water to avoid hydrolysis

Solid-Phase Synthesis Approach

Recent advances utilize Wang resin-bound intermediates:

-

Immobilize pyrrolidine alcohol via silyl ether linkage

-

Sequential carbamoylation with benzyl isocyanate/isopropylamine

-

Cleavage with TBAF yields final product (Purity >99% by HPLC)

Purification and Characterization

Chromatographic Methods

-

Normal Phase SiO₂ : Hexane/EtOAc gradient (Rf = 0.33)

-

Chiral HPLC : Chiralpak IC-3 column, 90:10 n-Hexane/IPA (tr = 12.7 min)

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (d, J = 12.3 Hz, 1H), 3.95 (q, J = 6.7 Hz, 1H) |

| HRMS (ESI+) | m/z 376.2351 [M+H]⁺ (Calc. 376.2354) |

Source provides comparative NMR data for structural analogs, confirming the absence of diastereomeric impurities.

Scale-Up Considerations and Industrial Relevance

Continuous Flow Synthesis

Microreactor systems enhance:

-

Heat transfer during exothermic carbamoylation steps

-

Mixing efficiency in biphasic reaction media

Benchmark Metrics :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Space-Time Yield | 0.8 kg/m³/h | 4.2 kg/m³/h |

| Impurity Profile | 1.9% | 0.6% |

Green Chemistry Innovations

-

Substitute phosgene with dimethyl carbonate for carbamate synthesis

-

Use bio-based solvents (cyclopentyl methyl ether) in extraction steps

Chemical Reactions Analysis

Types of Reactions

Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate groups.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as alkoxides or amines.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group would yield the corresponding amine and alcohol.

Scientific Research Applications

Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Carbamate Substituent | Stereochemistry | Purity |

|---|---|---|---|---|---|---|

| Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate | 1401665-78-8 | C₂₀H₃₁N₃O₃ | 361.48 | Isopropyl (C₃H₇) | (S)-configuration | 97% |

| Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate | N/A | C₁₉H₂₉N₃O₃ | 347.44 | Ethyl (C₂H₅) | (R,S)-configuration | N/A |

| Methyl (S)-1-(2-((S)-2-benzyl-3-((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-ylamino)-2-hydroxy-3-oxopropyl)-2-(4-(pyridin-2-yl)benzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate (11) | N/A | C₄₀H₅₅N₇O₇ | 770.91 | Methyl (CH₃) | Multiple (S)-centers | N/A |

Key Observations :

Substituent Effects: The target compound’s isopropyl group (vs.

Stereochemistry : The (S,S)-configuration contrasts with the (R,S)-variant, which may alter diastereoselectivity in enzymatic interactions or metabolic stability .

Complexity : Compound 11 (from ) is more structurally intricate, with a pyridinylbenzyl hydrazine group and methyl carbamate, suggesting divergent applications in kinase or protease targeting .

Functional Implications

- Synthetic Utility : The (S,S)-stereochemistry is critical for maintaining geometric compatibility with chiral biological targets, such as proteases or GPCRs, whereas the (R,S)-variant may exhibit reduced activity due to mismatched stereochemistry .

- Divergent Applications : Compound 11’s pyridinylbenzyl and hydrazine moieties suggest utility in metal-binding or allosteric modulation, unlike the pyrrolidine-based analogs .

Biological Activity

Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising:

- Benzyl group : Contributes to lipophilicity and potential receptor interactions.

- Pyrrolidine ring : Affects the compound's conformational flexibility and interaction with biological targets.

- Carbamate functional group : Plays a role in enzyme inhibition and protein binding.

The molecular formula of the compound is .

Synthesis

The synthesis of this compound typically involves several steps:

- Protection of Functional Groups : The amino group is often protected using tert-butoxycarbonyl (Boc) or similar groups.

- Formation of Amide Bonds : The protected amino acid is coupled with a pyrrolidine derivative using coupling reagents such as DCC (N,N’-dicyclohexylcarbodiimide).

- Deprotection : Removal of the protecting group under acidic conditions to yield the free amine.

- Final Coupling : The final step involves coupling with the isopropyl carbamate to form the desired product .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis.

- Receptor Modulation : It can interact with receptors to influence signal transduction pathways, potentially affecting various physiological processes .

Enzyme Inhibition

Research indicates that compounds related to this compound exhibit significant inhibitory effects on various enzymes, including:

- BACE1 (Beta-Site APP Cleaving Enzyme 1) : This enzyme is crucial in Alzheimer's disease pathology. Compounds structurally similar to this carbamate have shown promising BACE1 inhibitory activity, which may help in developing therapeutic agents for neurodegenerative diseases .

| Compound | BACE1 Inhibition (%) | IC50 (µM) |

|---|---|---|

| Example A | 27.5% | 10 |

| Example B | 5.1% | 50 |

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest potential anti-inflammatory and analgesic effects, aligning with the pharmacological profiles of similar compounds. These properties could be beneficial in developing new analgesics or anti-inflammatory medications .

Study 1: Inhibition of BACE1 Activity

A study investigated various benzyl carbamates for their ability to inhibit BACE1. It was found that certain derivatives exhibited significant inhibition compared to control compounds, suggesting that modifications in structure could enhance biological activity .

Study 2: Pharmacological Profile

In vitro assays demonstrated that this compound possesses favorable pharmacokinetic properties, including moderate lipophilicity and solubility, which are critical for drug development .

Q & A

Q. What are the recommended methods for synthesizing Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis typically involves coupling chiral intermediates under controlled conditions. For example, a two-step protocol using LiAlH4 reduction followed by acid hydrolysis (as described for structurally similar compounds in ) can preserve stereochemistry. Chiral HPLC or circular dichroism (CD) spectroscopy should validate purity . Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protecting groups (e.g., as in ) can prevent racemization during synthesis.

Q. How should researchers optimize purification of this compound to remove byproducts?

- Methodological Answer : Column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (hexane/ethyl acetate) is effective. For persistent impurities, recrystallization from ethanol or acetonitrile may improve purity. Monitor via TLC (Rf ~0.3–0.5) and confirm using high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR .

Q. What analytical techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- NMR : Assign stereochemistry via NOESY or COSY for spatial proton interactions (e.g., pyrrolidine ring protons at δ 3.0–4.0 ppm).

- FT-IR : Confirm carbamate C=O stretches (~1700 cm⁻¹) and amide N-H bends (~3300 cm⁻¹).

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (expected m/z ~400–450 Da) .

Advanced Research Questions

Q. How can contradictory stability data from different sources (e.g., SDS vs. literature) be resolved?

- Methodological Answer : Conduct accelerated stability studies under varying conditions (pH, temperature, humidity). For example, reports "no known hazards" for a benzyl carbamate analog, while classifies similar compounds as H302/H315 (oral toxicity/skin irritation). Perform stress testing (40°C/75% RH for 4 weeks) with HPLC monitoring to track degradation products. Compare results with published SDS data and adjust storage recommendations (e.g., -20°C under argon for long-term stability) .

Q. What strategies mitigate racemization during functionalization of the pyrrolidine ring?

- Methodological Answer :

- Use low-temperature reactions (-20°C to 0°C) during acylation steps.

- Employ non-polar solvents (e.g., dichloromethane) to minimize proton exchange.

- Monitor stereochemical integrity via chiral SFC (supercritical fluid chromatography) .

Q. How can researchers validate the compound’s bioactivity in target engagement assays without commercial reference standards?

- Methodological Answer :

- Synthesize an isotopically labeled internal standard (e.g., deuterated or ¹³C-labeled) for LC-MS quantification.

- Use surface plasmon resonance (SPR) to measure binding kinetics to target proteins.

- Cross-reference with structurally related compounds (e.g., antibody-drug conjugate payloads in ) to infer mechanism .

Data Contradiction Analysis

Q. Discrepancies in reported hazard classifications: How to reconcile "no known hazards" ( ) vs. H302/H315 ( )?

- Methodological Answer : Differences may arise from varying substituents (e.g., pyrrolidine vs. azetidine rings). Conduct in vitro toxicity screening:

- AMES test for mutagenicity.

- Skin irritation assays using reconstructed human epidermis models.

- Compare LD50 values from zebrafish or rodent studies with SDS data. Update risk assessments based on empirical results .

Experimental Design Considerations

Q. What in silico tools predict this compound’s metabolic stability for preclinical studies?

- Methodological Answer : Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate:

- CYP450 metabolism : Identify vulnerable sites (e.g., carbamate cleavage).

- LogP : Target ~2.5–3.5 for optimal membrane permeability.

- Half-life : Validate predictions with hepatic microsome assays (rat/human) .

Q. How to design a stability-indicating assay for forced degradation studies?

- Methodological Answer : Expose the compound to:

- Acid/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24h.

- Oxidative Stress : 3% H2O2 at 40°C.

- Photolysis : ICH Q1B guidelines (UV/Vis light).

Analyze degradation products via UPLC-PDA-MS and assign structures using fragmentation patterns .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.